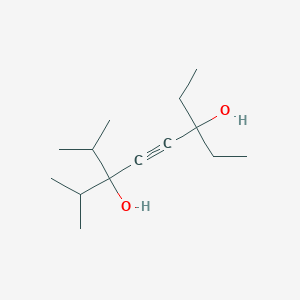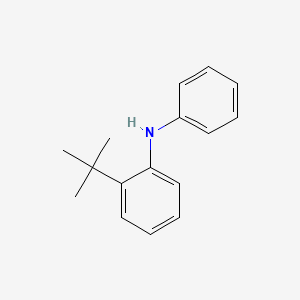![molecular formula C25H24Cl6N4 B12557415 3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole CAS No. 184677-93-8](/img/structure/B12557415.png)
3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a triazine ring substituted with trichloromethyl groups and a carbazole moiety with an octyl chain. The combination of these functional groups imparts distinct photochemical and photophysical properties to the compound, making it valuable in applications such as photoinitiators and photopolymerization processes .
Vorbereitungsmethoden
The synthesis of 3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazine ring: The triazine ring is synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.
Introduction of trichloromethyl groups: The trichloromethyl groups are introduced through chlorination reactions using reagents such as trichloromethyl chloroformate.
Attachment of the carbazole moiety: The carbazole moiety is attached to the triazine ring via nucleophilic substitution reactions.
Addition of the octyl chain: The octyl chain is introduced through alkylation reactions using octyl halides.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate large-scale synthesis.
Analyse Chemischer Reaktionen
3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of carbazole-quinone derivatives.
Reduction: Reduction reactions can target the trichloromethyl groups, converting them into trichloromethyl alcohols or other reduced forms.
Photochemical reactions: The compound exhibits photochemical reactivity, making it useful as a photoinitiator in polymerization processes.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole has a wide range of scientific research applications, including:
Biology: The compound’s photochemical properties make it useful in biological imaging and photodynamic therapy, where it can generate reactive oxygen species upon light exposure.
Medicine: Research is ongoing to explore its potential as a photosensitizer in cancer treatment, leveraging its ability to induce cell death in targeted tissues.
Wirkmechanismus
The mechanism of action of 3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole involves the absorption of light energy, leading to the generation of reactive intermediates. Upon exposure to UV or visible light, the compound undergoes photolysis, resulting in the cleavage of the trichloromethyl groups and the formation of free radicals. These radicals can initiate polymerization reactions or interact with molecular targets in biological systems, leading to various effects such as cell death or material curing .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole include:
2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine: This compound also serves as a photoinitiator with high efficiency under LED exposure.
2-(3,4-Methylenedioxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine: Used in dental composites, it exhibits similar photochemical behavior.
N-Phenylglycine: While not structurally identical, it is used as a coinitiator in photopolymerization processes.
The uniqueness of this compound lies in its combination of a triazine ring with trichloromethyl groups and a carbazole moiety, providing distinct photochemical properties and versatility in various applications.
Eigenschaften
CAS-Nummer |
184677-93-8 |
|---|---|
Molekularformel |
C25H24Cl6N4 |
Molekulargewicht |
593.2 g/mol |
IUPAC-Name |
3-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octylcarbazole |
InChI |
InChI=1S/C25H24Cl6N4/c1-2-3-4-5-6-9-14-35-19-11-8-7-10-17(19)18-15-16(12-13-20(18)35)21-32-22(24(26,27)28)34-23(33-21)25(29,30)31/h7-8,10-13,15H,2-6,9,14H2,1H3 |
InChI-Schlüssel |
YLHZKYMVSZSVBD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN1C2=C(C=C(C=C2)C3=NC(=NC(=N3)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C4=CC=CC=C41 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




acetate](/img/structure/B12557345.png)
![1-[(3,4-dihydroxyphenyl)methyl]-2-ethyl-3,4-dihydro-1H-isoquinoline-6,7-diol;hydrobromide](/img/structure/B12557349.png)








![1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B12557402.png)
![9-Chloro-10-{[4-(methoxycarbonyl)phenyl]methyl}acridin-10-ium chloride](/img/structure/B12557408.png)
